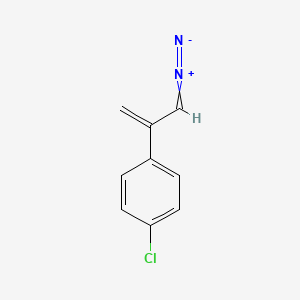
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a diazopropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene typically involves the diazotization of an appropriate precursor. One common method is the reaction of 1-chloro-4-(3-aminoprop-1-en-2-yl)benzene with nitrous acid under acidic conditions to form the diazonium salt, which can then be isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where the precursor amine is reacted with sodium nitrite and hydrochloric acid. The reaction is carefully controlled to ensure high yield and purity of the diazonium salt, which is then converted to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or dimethylamine in ethanol can be used.
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products
Nucleophilic Substitution: Products include phenols and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein labeling due to its diazo group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene involves its diazo group, which can form reactive intermediates. These intermediates can interact with nucleophiles or electrophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-nitrobenzene: Similar in structure but contains a nitro group instead of a diazopropenyl group.
1-Chloro-4-aminobenzene: Contains an amino group instead of a diazopropenyl group.
1-Chloro-4-methylbenzene: Contains a methyl group instead of a diazopropenyl group.
Uniqueness
The presence of both chlorine and diazopropenyl groups allows for diverse chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
57331-80-3 |
|---|---|
Molekularformel |
C9H7ClN2 |
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
1-chloro-4-(3-diazoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H7ClN2/c1-7(6-12-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChI-Schlüssel |
WLQVHIKLCIVMTC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C=[N+]=[N-])C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


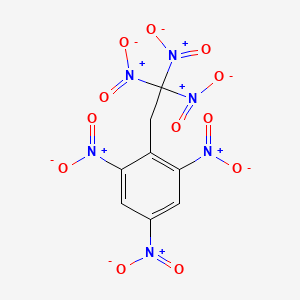


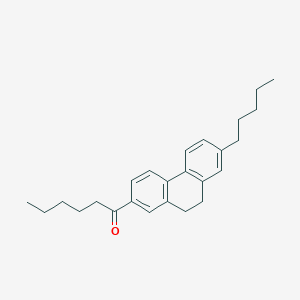


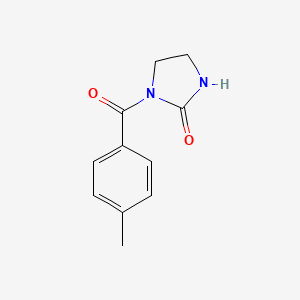

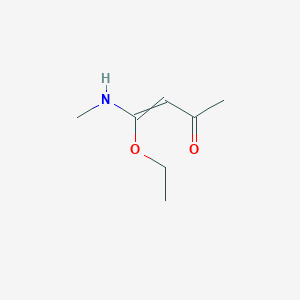
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
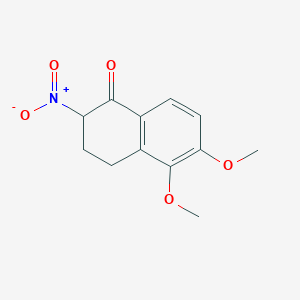
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
